![molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8](/img/structure/B21293.png)
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
Overview
Description
“Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-” is an organic compound . It is also known by other names such as "Acetamide, N- (p-hydroxyphenethyl)-, acetate (ester); N,O-Diacetyltyramine; O4N-Diacetyltyramine; Tyramine 2AC" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the determination of Acetamide content in pharmaceutical drug substances . The method development was initiated with DB-624, 30 m, 0.32 width and 1.0-μm column . The validation study was performed for all TTC limits .Molecular Structure Analysis
The molecular structure of “Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-” is available as a 2D Mol file . The IUPAC Standard InChIKey is RNDRBPVTMKQIBA-UHFFFAOYSA-N .Scientific Research Applications
Chemical Structure and Properties
This compound, also known as p-Acetoxyacetanilide, Acetaminophen acetate, and Diacetamat, has a molecular weight of 193.1992 . It is also available as a 2D Mol file or a computed 3D SD file .
Crystallography
The compound has been studied for its crystal structure. A monoclinic polymorph of N-[4-(acetyloxy)phenyl]acetamide, a prodrug of acetaminophen, has been reported . The polymorph crystallizes in the space group P21/n with Z = 4 and unit cell dimensions a = 7.219(2), b = 8.015(2), c = 16.575(2) Å, β = 92.07(1)° .
Prodrug of Acetaminophen
N-[4-(acetyloxy)phenyl]acetamide is a prodrug of acetaminophen . Acetaminophen is a widely used drug possessing analgesic and antipyretic properties .
Enzyme Substrate
α-Nitrophenyl derivatives of glycosides, such as this compound, are convenient substrates used to detect and characterize α-N-acetylgalactosaminidase . They are often used as substrates for testing hydrolytic enzymes .
Biocatalysis
The compound has been used in chemo-enzymatic production processes. For example, a fungal β-N-acetylhexosaminidase from Penicillium oxalicum was used for the selective hydrolysis of the β-anomeric GalNAc derivatives .
Deacetylation Reactions
Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, have been reported to act on this compound . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts .
Safety And Hazards
The safety data sheet for a related compound, Acetamide, indicates that it is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
properties
IUPAC Name |
(4-acetamido-3-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNPJOXRGUVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277239 | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- | |
CAS RN |
2243-69-8 | |
Record name | N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 1325 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC1325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-Acetamido-3-nitrophenyl acetate as revealed by the research?
A1: The research primarily utilized X-ray crystallography to elucidate the molecular structure of 4-Acetamido-3-nitrophenyl acetate []. The study highlights the presence of intramolecular hydrogen bonds (C—H⋯O) within the molecule. These interactions lead to the formation of two distinct ring structures: a planar five-membered ring and a non-planar six-membered ring. The five-membered ring lies almost coplanar with the aromatic ring system []. Furthermore, the research identifies intermolecular C—H⋯O interactions that contribute to the formation of chain-like arrangements of the molecules within the crystal lattice [].
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